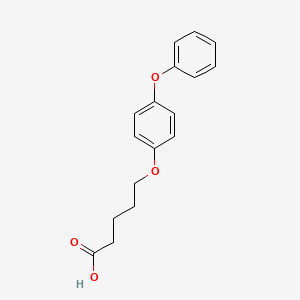

5-(4-phenoxyphenoxy)pentanoic acid

Description

The exact mass of the compound this compound is 286.12050905 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-phenoxyphenoxy)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c18-17(19)8-4-5-13-20-14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGLZGRVZIXUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Phenoxyphenoxy Structures in Chemical Synthesis and Mechanistic Inquiry

The phenoxyphenoxy moiety is a significant pharmacophore in drug discovery and a versatile building block in chemical synthesis. Its presence in a molecule can confer favorable properties such as metabolic stability and the ability to engage in specific interactions with biological targets. The ether linkage between the two phenyl rings provides a degree of conformational flexibility, while the aromatic rings themselves offer opportunities for various substitutions to modulate the compound's electronic and steric properties.

In the realm of medicinal chemistry, phenoxyphenoxy structures are integral to the design of various therapeutic agents. For instance, derivatives of phenoxyacetic acid have been explored as selective cyclooxygenase-2 (COX-2) inhibitors, which are important for their anti-inflammatory effects. nih.gov The synthesis of these molecules often involves the coupling of a phenol (B47542) with a substituted fluorobenzaldehyde, followed by further chemical modifications to introduce the desired functionalities. nih.govnih.gov

Furthermore, the phenoxyphenoxy scaffold has been identified as a key component in the development of activators for peroxisome proliferator-activated receptors (PPARs). nih.govmdpi.com PPARs are a group of nuclear receptors that play crucial roles in the regulation of metabolism and inflammation. mdpi.comscbt.com The activation of PPARs by small molecules is a key strategy in the treatment of metabolic diseases such as dyslipidemia and type 2 diabetes. nih.gov The general structure of many PPAR activators includes an acidic head group, a linker, and a hydrophobic tail, a pattern that 5-(4-phenoxyphenoxy)pentanoic acid fits well. mdpi.com

The following table provides a summary of key properties for this compound and a related derivative:

| Property | This compound | 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid |

| Molecular Formula | C₁₇H₁₈O₄ | C₂₁H₂₀O₅ |

| Molecular Weight | 286.32 g/mol | 352.38 g/mol sigmaaldrich.com |

| CAS Number | 1039915-71-3 | 2140866-79-9 sigmaaldrich.com |

| Primary Application | Research intermediate | Chemical probe synthesis sigmaaldrich.com |

Computational and Theoretical Investigations of 5 4 Phenoxyphenoxy Pentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a theoretical lens to examine the electronic structure, stability, and reactivity of a compound like 5-(4-phenoxyphenoxy)pentanoic acid.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For a flexible molecule like this compound, which has multiple rotatable bonds, DFT studies would be crucial in identifying the most stable three-dimensional arrangements, known as conformers. By calculating the potential energy surface of the molecule, researchers can determine the relative energies of different conformers and the energy barriers for interconversion between them. This information is vital for understanding how the molecule might interact with biological targets.

While specific DFT studies on this compound are not published, DFT has been widely used to study similar organic molecules. biointerfaceresearch.comresearchgate.net For instance, in studies of other butanoic acid derivatives, DFT calculations at the B3LYP/6-31+G(d) level of theory have been used to optimize molecular geometries and predict spectroscopic properties. biointerfaceresearch.com Similar methodologies could be applied to this compound to elucidate its preferred conformations in various environments.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack, providing insights into its metabolic fate and potential chemical interactions. Studies on related oxadiazole derivatives have utilized DFT to calculate HOMO and LUMO energies to correlate them with antibacterial activity. researchgate.net Such an analysis for this compound would be invaluable for understanding its chemical behavior.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. arxiv.org For this compound, MD simulations would provide a detailed picture of its conformational flexibility and how it interacts with its surrounding environment, such as water or a lipid bilayer.

By simulating the molecule's behavior over nanoseconds or even microseconds, researchers can map out its conformational landscape, identifying the most populated conformational states and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. MD simulations have been employed to study the liquid-crystal phases of similar phenyl-pyrimidine core structures, highlighting the importance of proper ring-ring interactions. nih.gov These simulations can also provide detailed information about the solvation of the molecule, including the arrangement of solvent molecules around it and the energetic contributions of these interactions.

In Silico Prediction of Potential Biological Target Interactions (e.g., protein binding pockets)

In silico methods are computational techniques used to predict the biological activity of a molecule. These methods are instrumental in the early stages of drug discovery for identifying potential protein targets and optimizing lead compounds.

Molecular Docking Studies with Relevant Macromolecular Structures

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies would be performed to predict its binding mode and affinity to various protein targets. This would involve computationally placing the molecule into the binding site of a protein and scoring the different poses based on factors like shape complementarity and intermolecular interactions.

While no specific docking studies for this compound have been reported, this technique is widely used. For example, docking studies on new azine derivatives have been used to understand their interactions with enzymes like CDK-5. nih.gov For this compound, potential targets could be enzymes involved in lipid metabolism or nuclear receptors, given its structural features. The results of such studies would provide hypotheses about its mechanism of action that could be tested experimentally.

Ligand Efficiency and Lipophilicity Efficiency Analyses for Structure Optimization

Ligand efficiency (LE) and lipophilicity efficiency (LiPE) are metrics used in drug design to assess the quality of a compound and guide its optimization. LE relates the binding affinity of a ligand to its size (number of heavy atoms), while LiPE relates affinity to its lipophilicity (logP). These metrics help in identifying compounds that have a good balance of potency and physicochemical properties, which is crucial for developing successful drugs.

For this compound, if its binding affinity to a particular target were measured, its LE and LiPE could be calculated. This would allow for comparison with other compounds and provide guidance on how to modify its structure to improve its drug-like properties. For instance, if the LiPE is low, it might suggest that the molecule's high lipophilicity is not contributing efficiently to its binding affinity, and modifications to reduce lipophilicity could be beneficial.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method is instrumental in predicting the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which can accelerate the drug discovery process. nih.govmdpi.com

For derivatives of this compound, QSAR studies can be pivotal. For instance, in the development of dual agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key targets in the treatment of type 2 diabetes, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to compounds with a similar phenoxyphenyl scaffold. nih.gov These models generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges are favorable or unfavorable for biological activity.

A hypothetical QSAR study on a series of this compound derivatives might involve the following steps:

Data Set Selection: A series of derivatives with varying substituents on the phenoxy or phenyl rings would be synthesized and their biological activities (e.g., IC50 values for a specific enzyme or receptor) would be determined.

Molecular Modeling and Alignment: 3D structures of the molecules would be generated and aligned based on a common substructure, such as the phenoxyphenyl core.

Descriptor Calculation: Various molecular descriptors, including steric, electrostatic, hydrophobic, and topological properties, would be calculated for each molecule.

Model Development and Validation: Statistical methods like Partial Least Squares (PLS) analysis would be used to build the QSAR model. nih.gov The predictive power of the model would be assessed using internal and external validation techniques, yielding statistical parameters such as q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient). mdpi.com

Table 1: Hypothetical QSAR Model Statistics for this compound Derivatives

| Parameter | Value | Description |

| q² | > 0.5 | A measure of the internal predictive ability of the model. |

| r² | > 0.9 | A measure of the goodness of fit of the model. |

| Predictive r² | > 0.6 | A measure of the predictive power for an external test set. |

| Standard Error of Estimate (SEE) | Low | Indicates the precision of the predictions. |

| F-statistic | High | Indicates the statistical significance of the model. |

This table represents typical statistical values for a robust QSAR model and is for illustrative purposes only, as no specific data for this compound derivatives were found.

The insights from such a QSAR model would guide the rational design of new derivatives with potentially enhanced activity. For example, if the model indicates that a bulky, electron-withdrawing group at a specific position on the terminal phenyl ring increases activity, new compounds with these features would be prioritized for synthesis.

Preclinical Mechanistic Biological Investigations of 5 4 Phenoxyphenoxy Pentanoic Acid

In Vitro Studies on Cellular and Subcellular Targets

Receptor Binding and Ligand-Target Engagement Profiling

No studies detailing the receptor binding profile or the specific molecular targets of 5-(4-phenoxyphenoxy)pentanoic acid have been identified. Consequently, there is no information on its affinity for any known receptors or its ability to engage with specific biological targets.

Enzyme Inhibition or Activation Assays and Kinetic Characterization

There is no available data from enzyme inhibition or activation assays for this compound. The potential of this compound to act as an inhibitor or activator of any specific enzyme, and the kinetics of such interactions, have not been reported in the scientific literature.

Modulation of Intracellular Signaling Pathways and Second Messenger Systems

The effects of this compound on intracellular signaling pathways and the modulation of second messenger systems have not been documented. Research into how this compound might influence cellular communication and signaling cascades is currently absent from public records.

Gene Expression and Proteomic Analysis in Model Biological Systems

No gene expression or proteomic analyses have been published for biological systems treated with this compound. Such studies would provide insight into the broader cellular responses to this compound, but this information is not currently available.

Investigation of Membrane Interactions and Cellular Permeability Mechanisms

Specific studies on the interaction of this compound with biological membranes or its mechanisms of cellular permeability have not been found. While general principles of membrane permeability for carboxylic acid-containing drugs are understood, compound-specific data is necessary for a precise characterization. nih.govnih.gov

Ex Vivo Organ and Tissue Studies for Systemic Effects Elucidation

There are no published reports of ex vivo studies on organs or tissues to determine the systemic effects of this compound. Such studies are crucial for understanding the potential physiological and pharmacological effects of a compound on a whole-organism level, but this area remains uninvestigated for this specific molecule. nih.govnih.gov

Mechanistic Studies in In Vivo Animal Models

Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific data regarding the in vivo mechanistic studies of this compound. While research exists on compounds with similar structural features, such as the phenoxyphenoxy core or the pentanoic acid moiety, direct investigations into the biological effects of this specific compound are not present in the accessible literature. The following subsections detail the absence of information in the requested areas.

Elucidation of Biological Pathways and Molecular Networks Affected by this compound

There is no available research that delineates the biological pathways or molecular networks specifically modulated by this compound in in vivo animal models. Studies on structurally related compounds, particularly those acting as peroxisome proliferator-activated receptor (PPAR) agonists, suggest potential involvement in metabolic and inflammatory signaling. nih.govnih.govnih.gov For instance, PPARs are known to regulate genes involved in lipid metabolism and inflammation, which are critical in various physiological and pathological processes. nih.govnih.govnih.gov However, without direct experimental evidence, the specific pathways affected by this compound remain speculative.

Pharmacodynamic Biomarker Identification and Validation

Consistent with the lack of in vivo efficacy studies, there is no information available on the identification or validation of pharmacodynamic biomarkers for this compound. The identification of such biomarkers would be contingent on first establishing a clear biological effect and mechanism of action for the compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

No specific structure-activity relationship (SAR) studies for analogues of this compound have been published. SAR studies are fundamental in medicinal chemistry to optimize the potency and selectivity of a lead compound. The absence of such studies indicates that this particular chemical scaffold has likely not been a focus of extensive drug discovery efforts, or the results of such studies are not publicly disclosed.

Systematic Evaluation of Structural Modulations on Biological Activity

There are no reports on the systematic evaluation of structural modulations of this compound and their impact on biological activity. Such studies would typically involve the synthesis and testing of a series of related compounds to understand how changes to different parts of the molecule affect its interaction with a biological target.

Identification of Key Pharmacophoric Elements and Their Contributions to Activity

Due to the lack of SAR studies, the key pharmacophoric elements of this compound and their specific contributions to any biological activity have not been identified. A pharmacophore model for this class of compounds would require data from a set of active and inactive analogues, which is currently unavailable.

Metabolism and Preclinical Pharmacokinetics of 5 4 Phenoxyphenoxy Pentanoic Acid

Elucidation of Cytochrome P450 and Other Enzymatic Pathways Involved in BiotransformationThere is no information identifying the specific cytochrome P450 isozymes or other enzymatic pathways responsible for the metabolism of 5-(4-phenoxyphenoxy)pentanoic acid.

Due to these limitations, the generation of an informative and factual article on this specific topic is not feasible at this time. Further research and publication of experimental data would be required to address the outlined topics comprehensively.

Advanced Analytical Methodologies for 5 4 Phenoxyphenoxy Pentanoic Acid in Research Applications

Chromatographic Techniques for Quantitative Analysis and Impurity Profiling

Chromatographic methods are fundamental for the separation, identification, and quantification of chemical compounds. For a molecule like 5-(4-phenoxyphenoxy)pentanoic acid, both liquid and gas chromatography would be viable approaches, each with its own set of considerations.

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Complex Matrices

LC-MS/MS is a powerful technique for detecting and quantifying compounds in complex samples due to its high sensitivity and selectivity. A hypothetical LC-MS/MS method for this compound would likely involve reversed-phase chromatography.

Hypothetical LC-MS/MS Parameters: A starting point for method development would involve a C18 stationary phase, which is effective for separating moderately nonpolar compounds. The mobile phase would likely consist of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, with a small amount of acid (such as formic acid) to improve peak shape and ionization efficiency.

For detection, electrospray ionization (ESI) in negative ion mode would be the logical choice, given the presence of the carboxylic acid group which readily forms a [M-H]⁻ ion. The tandem mass spectrometry (MS/MS) aspect would involve selecting the precursor ion (the deprotonated molecule) and fragmenting it to produce characteristic product ions for highly selective quantification using Multiple Reaction Monitoring (MRM).

Table 1: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 301.1 | [Hypothetical Fragment 1] | [Hypothetical Fragment 2] |

Note: The specific fragment ions would need to be determined experimentally through infusion of a pure standard into the mass spectrometer.

Challenges in complex matrices such as plasma, soil, or tissue would include matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. spectroscopyonline.com These effects would necessitate the use of an internal standard, ideally a stable isotope-labeled version of this compound, to ensure accurate quantification. spectroscopyonline.com Sample preparation would also be critical and could involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of the carboxylic acid, derivatization would be a necessary step to analyze this compound by GC-MS. nih.gov A common approach is to convert the carboxylic acid into a more volatile ester, for example, a methyl ester, using a reagent like trimethylsilyldiazomethane. nih.gov

Once derivatized, the compound could be separated on a non-polar or mid-polar capillary column. The mass spectrometer would then be used for identification based on the fragmentation pattern of the derivatized molecule. Impurity profiling could be achieved by identifying other peaks in the chromatogram and comparing their mass spectra to libraries of known compounds.

Advanced Spectroscopic Methods for Structural and Conformational Research

Spectroscopic techniques are indispensable for the elucidation of molecular structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom.

Expected NMR Spectral Features:

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the two phenyl rings, the protons on the pentanoic acid chain, and the acidic proton of the carboxyl group, which would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). pressbooks.pub The protons on the carbon adjacent to the ether oxygen would be shifted downfield compared to a simple alkane. pressbooks.pubfiveable.me

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons, and the aliphatic carbons of the pentanoic acid chain. oregonstate.edu The carbons bonded to the ether oxygens would also exhibit a downfield shift. fiveable.me

As the molecule is achiral, stereochemical assignment is not applicable. However, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to study the through-space proximity of different protons, providing insights into the molecule's preferred conformation in solution.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of high quality is required. The process involves diffracting X-rays off the crystal and analyzing the diffraction pattern to determine the arrangement of atoms.

A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the pentanoic acid chain and the relative orientation of the two phenoxy groups in the solid state. This technique would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates the crystal packing. While no specific crystallographic data for this compound is publicly available, the structures of many related phenoxy derivatives have been determined, providing a basis for what might be expected. scirp.orgrsc.org

Hyphenated Techniques for Metabolite Identification and Biomarker Discovery

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable tools in modern analytical research. ijpsjournal.comnih.gov These techniques offer high sensitivity, selectivity, and the ability to analyze complex mixtures, making them ideal for identifying metabolites in biological matrices and discovering potential biomarkers of exposure or effect. nih.govnih.gov

The general workflow for such an investigation involves several key stages: sample preparation, followed by analysis using a hyphenated system, data processing, and finally, metabolite identification and biomarker validation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile hyphenated technique that is exceptionally well-suited for the analysis of non-volatile compounds like this compound and its potential metabolites. saspublishers.com The process begins with the separation of compounds in a liquid chromatograph, followed by their ionization and detection by a mass spectrometer. nih.gov

In a hypothetical study of this compound, biological samples (such as plasma, urine, or liver microsomes) would first be treated to extract the compound and its metabolites. This extract would then be injected into an LC system. As the sample passes through the LC column, the parent compound and its various metabolites would separate based on their physicochemical properties, such as polarity.

Following separation, the individual compounds would enter the mass spectrometer. An ionization source, such as electrospray ionization (ESI), would generate charged molecules (ions) from the separated compounds without significant fragmentation. nih.gov The mass analyzer would then separate these ions based on their mass-to-charge ratio (m/z), providing highly accurate mass measurements that can be used to propose elemental compositions. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To confirm the identity of potential metabolites, tandem mass spectrometry (MS/MS) is employed. youtube.com In this technique, specific ions of interest (precursor ions) are selected and fragmented into smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the sites of metabolic modification. nih.gov For this compound, researchers would look for mass shifts corresponding to common metabolic transformations, such as hydroxylation, glucuronidation, or sulfation.

Hypothetical Metabolite Identification

The table below illustrates the type of data that would be generated in an LC-MS/MS experiment aimed at identifying metabolites of this compound. The proposed metabolic transformations are based on common xenobiotic metabolism pathways.

| Hypothetical Metabolite | Proposed Metabolic Transformation | Expected [M-H]⁻ (m/z) | Key MS/MS Fragments (Hypothetical) |

| M1 | Hydroxylation on a phenyl ring | 315.1234 | Loss of CO₂, fragments of the phenoxyphenoxy moiety |

| M2 | Glucuronide conjugation of the carboxylic acid | 475.1555 | Loss of glucuronic acid (176 Da), fragment of the parent compound |

| M3 | Sulfation of a hydroxylated metabolite | 395.0802 | Loss of SO₃ (80 Da), fragment of the hydroxylated parent |

| M4 | Beta-oxidation of the pentanoic acid chain | 271.0921 | Fragments indicating a shortened alkyl chain |

This table is for illustrative purposes only and represents the kind of data that would be sought in a metabolomics study of this compound.

Biomarker Discovery

Biomarker discovery is a critical application of metabolomics that utilizes hyphenated techniques to identify molecules indicative of a biological state, such as exposure to a xenobiotic or the onset of a disease. nih.govdrugtargetreview.com In the context of this compound, an untargeted metabolomics approach would be employed. nih.gov This involves comparing the metabolic profiles of a control group with a group exposed to the compound.

Using LC-MS, thousands of features (unique m/z and retention time pairs) would be detected in each sample. acs.org Statistical analysis would then be used to identify features that are significantly different between the two groups. These differentiating features could be metabolites of this compound or endogenous metabolites whose levels have been altered by the compound's presence.

The table below provides a hypothetical example of potential biomarkers that could be discovered in such a study.

| Potential Biomarker (m/z) | Fold Change (Exposed vs. Control) | Statistical Significance (p-value) | Putative Identification |

| 315.1234 | 50.2 | < 0.001 | M1 (Hydroxylated this compound) |

| 193.0504 | 2.5 | < 0.01 | Increased endogenous acylcarnitine |

| 457.3456 | -3.1 | < 0.01 | Decreased endogenous phospholipid |

This table is a hypothetical representation of data from a biomarker discovery study and does not represent actual experimental results.

Once identified, these potential biomarkers would require further validation to confirm their identity and their consistent association with exposure to this compound. nih.gov

Environmental Fate and Ecotoxicological Research of 5 4 Phenoxyphenoxy Pentanoic Acid

Biodegradation Pathways and Microbial Transformation in Environmental Systems

No data were found on the biodegradation pathways or microbial transformation of 5-(4-phenoxyphenoxy)pentanoic acid in environmental systems. Research on related phenoxyalkanoic acid herbicides has shown that microbial degradation can occur, often involving cleavage of the ether bond or modification of the side chain. epa.gov However, specific pathways and the microorganisms involved have not been documented for this compound.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) in Aquatic and Terrestrial Environments

There is no available information on the abiotic degradation of this compound. Studies on the photolytic and hydrolytic stability of this compound in aquatic and terrestrial environments have not been identified in the searched literature. For some related compounds, such as certain phenoxyacetic acid herbicides, photolysis can be a route of degradation, but this cannot be assumed for the subject compound without specific data. nih.gov

Environmental Distribution and Persistence in Different Compartments (Soil, Water, Sediment)

Specific data on the environmental distribution, partitioning, and persistence of this compound in soil, water, and sediment are not available. The persistence of a chemical in the environment is a key factor in its potential for long-range transport and long-term effects. piat.org.nznih.govlincoln.ac.uk Without experimental data on its half-life in various environmental compartments, its persistence cannot be determined.

Ecotoxicological Research in Model Organisms (e.g., aquatic invertebrates, algae) for Mechanistic Understanding of Environmental Impact

No ecotoxicological studies on model organisms such as aquatic invertebrates or algae for this compound were found. Such research is crucial for understanding the potential environmental impact of a chemical, including its acute and chronic toxicity. nih.govnih.gov The absence of this data means the potential risks to aquatic ecosystems are unknown.

Emerging Research Directions and Future Perspectives for 5 4 Phenoxyphenoxy Pentanoic Acid

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Biological Mapping

The complexity of biological systems necessitates a holistic approach to understanding the effects of novel chemical entities. Systems biology, combined with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework for mapping the comprehensive biological impact of compounds like 5-(4-phenoxyphenoxy)pentanoic acid.

Future research could employ these strategies to create a detailed "biological map" of the compound's activity. By treating cell lines or model organisms with this compound and subsequently analyzing the global changes in genes, proteins, and metabolites, researchers can identify the primary molecular targets and the downstream pathways that are modulated. This approach can reveal not only the intended effects but also potential off-target interactions, providing a comprehensive safety and efficacy profile. For instance, studies on other bioactive compounds have successfully utilized multi-omics to elucidate mechanisms of action and toxicity.

A hypothetical multi-omics study on this compound could involve the following:

| Omics Layer | Potential Data Generated | Biological Insights |

| Transcriptomics | Differentially expressed genes | Identification of regulated signaling pathways (e.g., inflammatory, metabolic) |

| Proteomics | Changes in protein abundance and post-translational modifications | Pinpointing direct protein targets and affected cellular machinery |

| Metabolomics | Alterations in metabolite profiles | Understanding the impact on cellular metabolism and bioenergetics |

This integrated data would be invaluable for constructing network models of the compound's interactions within a biological system, paving the way for more targeted and effective therapeutic development.

Potential as a Research Tool for Probing Specific Biological Mechanisms and Pathways

Beyond its direct therapeutic potential, this compound and its analogues could serve as valuable research tools to investigate specific biological processes. The diaryl ether scaffold is a common motif in molecules targeting a range of biological entities. acs.orgresearchgate.netnih.gov Depending on its specific binding partners, this compound could be developed into a chemical probe.

For example, if the compound is found to selectively inhibit a particular enzyme or receptor, it could be used to study the function of that protein in health and disease. By introducing functional groups for tagging (e.g., fluorophores, biotin), researchers could create derivatives for use in techniques like fluorescence microscopy or affinity chromatography to visualize the subcellular localization of the target or to isolate its binding partners. A trifunctional building block containing a benzophenone (B1666685) for photo-activated crosslinking, an alkyne for click chemistry, and a carboxylic acid for linkage has been synthesized for such purposes. sigmaaldrich.com

Challenges and Opportunities in the Synthesis of Complex this compound Analogues

The synthesis of a diverse library of this compound analogues presents both challenges and opportunities for medicinal chemists. The core diaryl ether structure can be assembled through various coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. However, the introduction of diverse functional groups onto the aromatic rings and the pentanoic acid side chain to explore the structure-activity relationship (SAR) can be complex.

Key synthetic challenges may include:

Regioselectivity: Controlling the position of substituents on the phenoxy-phenoxy core.

Stereochemistry: Introducing chiral centers into the pentanoic acid chain.

Functional Group Compatibility: Ensuring that the chosen synthetic route tolerates a wide range of functional groups.

Overcoming these challenges will enable the creation of a library of analogues with varied physicochemical properties, which is crucial for optimizing biological activity, metabolic stability, and pharmacokinetic profiles. The synthesis of phenoxy-phenoxy alkane carboxylic acid derivatives has been explored for herbicidal applications, providing a foundation for further synthetic endeavors. google.com

Development of Advanced In Vitro Models for Enhanced Mechanistic Studies

To gain deeper insights into the mechanism of action of this compound, researchers will need to move beyond simple 2D cell cultures. The development and utilization of advanced in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, will be pivotal.

These models more accurately recapitulate the complex microenvironment of human tissues, allowing for more physiologically relevant studies of efficacy and toxicity. For instance, if the compound is investigated for anticancer properties, testing it on tumor spheroids or organoids derived from patient samples could provide a better prediction of its clinical potential. Similarly, liver-on-a-chip models could be used to assess its metabolism and potential hepatotoxicity early in the drug discovery process.

Identification of Novel Unexplored Biological Targets and Therapeutic Research Areas for Future Investigation

The structural features of this compound, specifically the diaryl ether and carboxylic acid moieties, are present in compounds with a wide range of biological activities. acs.orgresearchgate.netnih.govnih.gov This suggests that the compound could have unexplored biological targets and therapeutic applications.

Future research should focus on screening this compound and its analogues against a broad panel of biological targets. Phenotypic screening, where the effect of a compound on cell behavior is observed without a preconceived target, could be a powerful approach to uncover novel activities.

Potential, yet unexplored, therapeutic areas for this compound class, based on the activities of related structures, could include:

Oncology: Diaryl ether derivatives have shown promise as anticancer agents, for example, by inhibiting acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis which is often upregulated in cancer cells. nih.govnih.govresearchgate.net

Inflammatory Diseases: Phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory effects. nih.gov The anti-inflammatory activity of some compounds is mediated through the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway. nih.gov

Metabolic Disorders: Given the structural similarities to some PPAR agonists, this compound could be explored for its role in regulating lipid and glucose metabolism. nih.gov

Infectious Diseases: The diaryl ether scaffold is present in various antibacterial and antiviral agents. acs.orgresearchgate.netnih.gov

Endocrine-Related Conditions: Some phenoxybutyric acid derivatives have been studied as 5α-reductase inhibitors. nih.gov

Q & A

What are the common synthetic routes for preparing 5-(4-phenoxyphenoxy)pentanoic acid, and how can reaction conditions be optimized for higher yields?

Basic

A typical approach involves esterification and saponification steps. For analogous compounds, refluxing with a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) in dry benzene improves ester bond formation . Optimizing molar ratios (e.g., 1:2 diol-to-adipic acid ratio) and reaction time (6+ hours) enhances yields. Post-synthesis, vacuum distillation or fractional crystallization purifies the product.

How is the structure of this compound characterized using spectroscopic techniques?

Basic

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks. Mass spectrometry (MS) determines molecular weight and fragmentation patterns, as demonstrated for similar pentanoic acid derivatives . Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

What computational methods are suitable for predicting thermodynamic feasibility of transient species formed during oxidation of this compound?

Advanced

Density functional theory (DFT) at the M05-2X/6-311+G(d,p) level with SMD solvation models predicts dimer anion stability (e.g., s- and p-type 4Se–Se bonds in selanyl analogs) . Time-dependent DFT (TDDFT) calculates UV-Vis λmax values for transient species, validated against experimental spectra. These methods guide mechanistic studies of radical scavenging pathways.

How does the phenoxyphenoxy substituent influence antioxidant properties compared to selanyl or benzyl groups in pentanoic acid derivatives?

Advanced

Substituents dictate radical scavenging efficiency. For example, benzylselanyl groups exhibit higher antioxidant activity (e.g., ~2x greater CO₃⁻• scavenging vs. phenylselanyl) due to enhanced electron-donating capacity . Phenoxyphenoxy groups may alter π-π interactions or hydrogen bonding, requiring comparative assays (e.g., ABTS/DPPH radical quenching) to quantify activity.

What in vitro assays are recommended for assessing α7 nicotinic acetylcholine receptor (nAChR) agonist activity of this compound?

Basic

Use electrophysiology (e.g., patch-clamp) or calcium flux assays in HEK-293 cells expressing human α7 nAChR . Compare efficacy to reference agonists (e.g., SEN15924). Selectivity against α3/α4 subtypes is critical; receptor binding assays with radiolabeled ligands (e.g., [³H]MLA) confirm specificity.

How are primary and secondary metabolites of this compound identified in mammalian systems?

Advanced

Incubate the compound with rat liver microsomes or perfused livers, followed by HPLC with radioactive tracing (e.g., ¹⁴C labeling) . Enzymatic hydrolysis (β-glucuronidase/sulfatase) detects conjugated metabolites. MS/MS fragmentation profiles and co-elution with synthetic standards confirm structures (e.g., glucuronidated pentanoic acid derivatives).

What molecular docking strategies predict interactions between this compound and α7 nAChR?

Advanced

Perform homology modeling of α7 nAChR using templates like PDB 7KOX. Dock the compound into the orthosteric site with AutoDock Vina, prioritizing poses with hydrogen bonds to residues in loop C (e.g., Trp149) . Validate with molecular dynamics simulations (100 ns) to assess binding stability and ligand-protein RMSD fluctuations.

How can in vivo pharmacokinetic profiles of this compound be optimized for CNS penetration?

Advanced

Modify logP via ester prodrugs to enhance blood-brain barrier permeability. Monitor plasma half-life using LC-MS/MS in rodent models. Co-administration with P-glycoprotein inhibitors (e.g., elacridar) may improve bioavailability, as seen in baclofen homologs .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Advanced

High-resolution LC-MS (Q-TOF) with ESI+ detects low-abundance byproducts (e.g., incomplete esterification intermediates). Use orthogonal methods like ion chromatography for anionic impurities. Method validation per ICH Q2(R1) ensures precision (RSD <2%) and accuracy (spike recovery 95–105%) .

How do structural modifications to the pentanoic acid backbone affect metabolic stability?

Advanced

Introducing fluorine at the β-position (e.g., 5-fluoro analogs) reduces CYP450-mediated oxidation, as shown in related compounds . Deuterium labeling at α-carbons (e.g., C-D bonds) further prolongs half-life. In vitro microsomal assays (human/rat) quantify metabolic clearance rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.